molecular formula C10H12OS B14621167 1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one CAS No. 57248-19-8

1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one

Cat. No.: B14621167
CAS No.: 57248-19-8
M. Wt: 180.27 g/mol
InChI Key: MFFPTWKSDYAIDC-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one is a chemical compound belonging to the class of chalcones, which are known for their diverse applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical properties to these compounds. The compound this compound is particularly interesting due to its structural features, which include a thiophene ring substituted with two methyl groups at positions 2 and 5, and a butenone moiety.

Preparation Methods

The synthesis of 1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-acetyl-2,5-dimethylthiophene and an appropriate aldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in the formation of alcohols.

Scientific Research Applications

1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system allows the compound to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one can be compared with other chalcones and thiophene-containing compounds:

The uniqueness of this compound lies in its specific combination of the thiophene ring and the butenone moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

57248-19-8

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)but-2-en-1-one

InChI

InChI=1S/C10H12OS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h4-6H,1-3H3

InChI Key

MFFPTWKSDYAIDC-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1=C(SC(=C1)C)C

Origin of Product

United States

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